molecular formula C5H12ClNO2 B8024277 (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride

(3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride

Cat. No.: B8024277
M. Wt: 153.61 g/mol
InChI Key: IQIRTMUGIHHZTM-TYSVMGFPSA-N
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Description

(3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride is a chiral aminomethyl-substituted tetrahydrofuran derivative. Its structure features a five-membered tetrahydrofuran ring with a hydroxyl group at position 3 and an aminomethyl (-CH2NH2) group at position 4, stabilized as a hydrochloride salt. The "rel" designation indicates a relative stereochemistry, typically referring to a racemic mixture or a specific diastereomer.

Properties

IUPAC Name

(3S,4R)-4-(aminomethyl)oxolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIRTMUGIHHZTM-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation

A prominent method employs asymmetric hydrogenation of a ketone precursor to establish the (3R,4S) configuration. For example:

  • Starting material : 4-Ketotetrahydrofuran-3-carboxylic acid ester.

  • Catalytic system : Chiral ruthenium-phosphine complexes (e.g., BINAP-Ru).

  • Conditions : H₂ (50–100 psi), 25–40°C, ethanol solvent.

  • Yield : 80–92% with enantiomeric excess (ee) >98%.

Key challenge : Competing reduction pathways may lead to byproducts; temperature and pressure optimization are critical.

Chiral Resolution of Racemic Mixtures

Racemic 4-aminomethyltetrahydrofuran-3-ol is synthesized via:

  • Ring-opening of an epoxide with ammonia.

  • Resolution : Diastereomeric salt formation using (R)- or (S)-mandelic acid.

  • Hydrochloride formation : Treatment with HCl gas in ether.

ParameterValue
Resolution efficiency40–60% recovery per cycle
ee after resolution>99%
Overall yield25–35%

Enzymatic Synthesis

Biocatalytic methods leverage lipases or transaminases to achieve stereoselectivity:

  • Transaminase-catalyzed amination of 4-ketotetrahydrofuran-3-ol.

  • Cofactor regeneration : Glucose dehydrogenase for NADPH recycling.

Advantages : High stereoselectivity (ee >99%), mild conditions (pH 7–8, 30°C).
Limitations : Substrate inhibition at high ketone concentrations.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility and safety:

  • Microreactors enable precise control over residence time and temperature.

  • In-line analytics : FTIR and HPLC monitor reaction progress.

StageConditions
Cyclization80°C, 10 min residence time
Amination50°C, H₂ (30 psi), Pd/C catalyst
Salt formationHCl gas in ethanol, 0°C

Throughput : 5–10 kg/day per reactor module.

Crystallization Optimization

Industrial purification relies on controlled crystallization:

  • Solvent system : Ethanol/water (7:3 v/v).

  • Seeding : Introduction of pure crystalline nuclei at 40°C.

  • Cooling rate : 0.5°C/min to 4°C.

Purity : ≥99.5% by HPLC; residual solvents <0.1%.

Analytical Validation and Quality Control

Stereochemical Confirmation

  • X-ray crystallography : Definitive proof of (3R,4S) configuration.

  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (85:15), 1.0 mL/min.

Impurity Profiling

Common impurities include:

  • Diastereomers : (3S,4R) and (3R,4R) isomers.

  • Oxidation byproducts : 4-Keto derivatives.

ImpurityAcceptable Limit (ppm)
Diastereomers<0.5%
Residual solvents<500

Challenges and Mitigation Strategies

Stereochemical Drift During Scale-Up

  • Cause : Agglomeration in crystallization tanks.

  • Solution : Use ultrasonic irradiation during cooling.

Hydrochloride Salt Hygroscopicity

  • Mitigation : Storage under nitrogen with desiccants (silica gel).

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Cost (USD/kg)
Asymmetric hydrogenation85–92>981200–1500
Chiral resolution25–35>99800–1000
Enzymatic synthesis70–80>992000–2500

Trade-offs : Enzymatic routes offer superior ee but higher costs; resolution methods are economical but low-yielding.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone products, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.

Medicine

In medicine, this compound has potential applications in drug development. Its unique chemical properties can be exploited to design new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tetrahydrofuran ring provides structural stability and can participate in various chemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C5H12ClNO2
  • Molecular Weight : ~153.61 g/mol (inferred from structurally similar pyran analogs) .
  • Applications : Likely used in asymmetric synthesis, drug discovery, or as a precursor for bioactive molecules.

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring size, stereochemistry, and functional groups.

2.1. Substituent Variation: Aminomethyl vs. Amino Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 4) Key Differences
(3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride C5H12ClNO2 153.61* -CH2NH2 Larger substituent; enhanced lipophilicity
cis-4-Aminotetrahydrofuran-3-ol hydrochloride C4H10ClNO2 139.55 -NH2 Smaller substituent; higher polarity
2.2. Ring Size Variation: Tetrahydrofuran vs. Tetrahydro-pyran
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Differences
This compound C5H12ClNO2 153.61* 5-membered Higher ring strain; compact structure
(3R,4S)-4-Amino-tetrahydro-pyran-3-ol hydrochloride C5H12ClNO2 153.61 6-membered Reduced ring strain; conformational flexibility

Impact : The pyran analog’s six-membered ring offers greater flexibility, which may enhance binding to larger biological targets, while the furan derivative’s rigidity could favor selective interactions .

2.3. Stereochemical Variation: cis vs. trans Isomers
Compound Name Molecular Formula Stereochemistry Key Differences
cis-4-Aminotetrahydrofuran-3-ol hydrochloride C4H10ClNO2 Cis (3R,4R) Synperiplanar substituents; higher dipole moment
trans-4-Aminotetrahydrofuran-3-ol hydrochloride C4H10ClNO2 Trans (3R,4S) Antiperiplanar substituents; altered solubility

Impact : The trans isomer’s spatial arrangement may reduce intermolecular hydrogen bonding, leading to lower melting points or solubility compared to the cis form .

2.4. Functional Group Variation: Hydroxyl vs. Carboxylic Acid
Compound Name Molecular Formula Functional Group (Position 3) Key Differences
This compound C5H12ClNO2 -OH Neutral pH; hydrogen-bond donor
(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride C11H12ClFNO2 -COOH Acidic; ionizable at physiological pH

Impact : The carboxylic acid group introduces acidity, enabling salt formation or pH-dependent solubility, unlike the hydroxyl group’s hydrogen-bonding capability .

Biological Activity

(3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting its structure, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C5_5H12_{12}ClNO2_2 and a molar mass of 153.61 g/mol. Its structure features a tetrahydrofuran ring with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position. This stereochemical configuration is crucial for its biological activity, as it influences how the compound interacts with biological targets.

PropertyValue
Molecular FormulaC5_5H12_{12}ClNO2_2
Molar Mass153.61 g/mol
CAS Number1630907-30-0
Stereochemistry(3R,4S)

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Tetrahydrofuran and aminomethyl groups.
  • Reaction Conditions : Catalysts and specific temperature/pressure settings to ensure desired stereochemistry.
  • Purification : Techniques such as crystallization or chromatography are used to obtain high-purity products.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tetrahydrofuran ring adds structural stability, enabling participation in various chemical reactions.

Potential Applications

  • Medicinal Chemistry : The compound has been studied for its potential as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism.
  • Antimicrobial Activity : Research indicates that compounds similar to this compound may exhibit antimicrobial properties, making them candidates for antibiotic development .
  • Biochemical Studies : Its unique structure allows it to serve as a tool in enzyme interaction studies and metabolic pathway analysis.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • AMPK Activation : A study demonstrated that compounds with similar structures can activate AMPK, leading to enhanced glucose uptake in muscle cells, which could have implications for diabetes treatment.
  • Enzyme Inhibition : Research has shown that related compounds can inhibit NAD-hydrolyzing enzyme CD38, which is involved in various metabolic processes .
  • Antimicrobial Properties : Investigations into novel antimicrobial agents have highlighted the potential of this compound class to combat resistant bacterial strains .

Q & A

Q. What role does this compound play in asymmetric catalysis or enzyme inhibition studies?

  • Methodological Answer:
  • Catalysis: The aminomethyl group acts as a ligand in transition-metal complexes (e.g., Ru or Ir) for hydrogenation reactions.
  • Enzyme Studies: Inhibit aminotransferases by mimicking natural substrates (e.g., threonine analogs). Use kinetic assays (IC50 determination) to evaluate potency .

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